Cas no 76689-62-8 (5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole)

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromo, nitro, and methyl functional groups. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals, agrochemicals, and specialty chemicals. The bromo and nitro groups offer versatile sites for further functionalization, enabling cross-coupling, nucleophilic substitution, and reduction reactions. Its stability under standard conditions ensures ease of handling and storage. The compound's well-defined molecular architecture and predictable reactivity make it a preferred choice for researchers seeking to construct complex nitrogen-containing frameworks with precision.
5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole structure
76689-62-8 structure
Product Name:5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
CAS No:76689-62-8
MF:C5H6BrN3O2
MW:220.024039745331
MDL:MFCD00464264
CID:2801579
PubChem ID:12615418
Update Time:2025-05-19

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole
    • 76689-62-8
    • DTXCID40455232
    • 1H-Pyrazole, 5-bromo-1,3-dimethyl-4-nitro-
    • DTXSID50504422
    • MDL: MFCD00464264
    • Inchi: 1S/C5H6BrN3O2/c1-3-4(9(10)11)5(6)8(2)7-3/h1-2H3
    • InChI Key: IDOBLHKZPIZYPS-UHFFFAOYSA-N
    • SMILES: BrC1=C(C(C)=NN1C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 218.96434Da
  • Monoisotopic Mass: 218.96434Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 63.6Ų

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D647835-1g
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole
76689-62-8 95%
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$965 2024-08-03
eNovation Chemicals LLC
D647835-1g
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole
76689-62-8 95%
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eNovation Chemicals LLC
D647835-1g
5-bromo-1,3-dimethyl-4-nitro-1H-pyrazole
76689-62-8 95%
1g
$965 2025-02-26

Additional information on 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole

Introduction to 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole (CAS No. 76689-62-8)

5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole, identified by the Chemical Abstracts Service Number (CAS No.) 76689-62-8, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and materials science due to its versatile structural framework and potential biological activities. This compound belongs to the pyrazole class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of bromo and nitro substituents in its molecular structure enhances its reactivity, making it a valuable intermediate in synthetic chemistry and drug development.

The structural motif of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole consists of a six-membered aromatic ring system with nitrogen atoms at the 1H and 3 positions, methyl groups at the 1 and 3 positions, and a nitro group at the 4 position. The bromo substituent at the 5 position introduces electrophilic characteristics, facilitating various chemical transformations such as nucleophilic substitution reactions. This structural versatility allows researchers to modify the compound further to explore novel derivatives with enhanced or tailored biological activities.

In recent years, there has been a surge in research focused on developing new therapeutic agents derived from pyrazole derivatives. The nitro group in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole not only contributes to its reactivity but also serves as a pharmacophore that can interact with biological targets. Studies have demonstrated that nitro-substituted pyrazoles exhibit potent activity against various pathogens and can modulate inflammatory pathways. For instance, research published in peer-reviewed journals has highlighted the efficacy of nitro-pyrazole compounds in inhibiting bacterial growth and reducing inflammation in cellular models.

The bromo substituent in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole further enhances its utility as a building block in medicinal chemistry. Bromine is known to participate in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex molecular architectures. These reactions allow for the introduction of diverse functional groups at specific positions of the pyrazole ring, enabling the synthesis of structurally diverse libraries of compounds for high-throughput screening.

One of the most compelling aspects of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole is its potential application in the development of anticancer agents. Pyrazole derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways involved in tumor growth and progression. The nitro group can be reduced to an amine under specific conditions, yielding a compound with altered electronic properties that may enhance binding affinity to biological targets. Additionally, the bromo group can be selectively modified using palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl groups, further expanding the chemical space for drug discovery.

Recent advancements in computational chemistry have also contributed to the exploration of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole as a lead compound. Molecular docking studies have identified potential binding interactions between this compound and enzymes implicated in metabolic disorders. By leveraging virtual screening techniques, researchers can predict how modifications to the pyrazole core might improve binding affinity and selectivity. Such computational approaches are accelerating the discovery process by narrowing down candidate compounds for experimental validation.

The synthesis of 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes halogenation of a methyl-substituted pyrazole followed by nitration and subsequent bromination. Each step must be carefully optimized to ensure high yield and purity, as impurities can significantly affect downstream applications such as biological testing or material science applications.

In material science applications, 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole has been explored for its potential use in organic electronics due to its electron-withdrawing properties conferred by the nitro group. Pyrazole derivatives are known to exhibit interesting electronic characteristics when incorporated into conjugated polymers or small-molecule semiconductors. The bromo substituent also allows for further functionalization via metal-catalyzed coupling reactions, enabling the design of novel materials with tailored optoelectronic properties.

The growing interest in 5-Bromo-1,3-dimethyl-4-nitro-1H-pyrazole underscores its significance as both a synthetic intermediate and a potential lead compound for drug discovery. Its unique structural features—combining electron-deficient nitro and halogen substituents—make it an attractive scaffold for generating structurally diverse libraries of compounds with therapeutic potential. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and materials science endeavors.

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